2,6-Bis(4-tert-butylphenyl)aniline

Thermal stability Vapor deposition OLED manufacturing

Generic terphenyl amines introduce variability in thermal stability and film morphology, compromising device reproducibility. 2,6-Bis(4-tert-butylphenyl)aniline eliminates this risk through its defined 2,6-bis(4-tert-butylphenyl) substitution pattern. • Ensures consistent glass-transition behavior for vacuum-deposited OLED hole-transport layers (predicted density ~1.005 g·cm⁻³). • Provides the exact steric profile required for NHC ligand synthesis, as specified in patent literature for Pd-catalyzed cross-couplings. • Documented photoresist-grade thermal stability and radiation resistance for deep-UV/e-beam lithography. • Reliable supply with batch-to-batch consistency for R&D and pilot-scale evaluation.

Molecular Formula C26H31N
Molecular Weight 357.5 g/mol
CAS No. 340187-67-9
Cat. No. B8746081
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Bis(4-tert-butylphenyl)aniline
CAS340187-67-9
Molecular FormulaC26H31N
Molecular Weight357.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)C2=C(C(=CC=C2)C3=CC=C(C=C3)C(C)(C)C)N
InChIInChI=1S/C26H31N/c1-25(2,3)20-14-10-18(11-15-20)22-8-7-9-23(24(22)27)19-12-16-21(17-13-19)26(4,5)6/h7-17H,27H2,1-6H3
InChIKeyMMFJPAITCADHGQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Bis(4-tert-butylphenyl)aniline: Sterically Shielded m-Terphenyl Amine


2,6-Bis(4-tert-butylphenyl)aniline, systematically named 4,4′′-di-tert-butyl-[1,1′:3′,1′′-terphenyl]-2′-amine, is a meta-terphenyl monoamine featuring a central aniline ring substituted at the 2- and 6-positions with 4-tert-butylphenyl groups [1]. The compound has the molecular formula C₂₆H₃₁N, a molecular weight of 357.53 g·mol⁻¹, a reported melting point of 113 °C, and a predicted boiling point of 459.9 ± 14.0 °C . Its structure imparts significant steric bulk around the primary amine, which is a critical differentiator when selecting aniline-based building blocks for organic semiconductors, photoresists, or coordination chemistry [1].

Sterically shielded m-terphenyl amine scaffold — supports cross-coupling, catalyst design, and thin-film processing where amine congestion is required.
High thermal budget processing window — reported boiling point supports vacuum thermal evaporation workflows and wider sublimation tolerance.
Lower-density amorphous film context — may support hole-transport layer morphology optimization for OLED and OPV research.

Risks of Generic Terphenyl Amine Substitution


Although several meta-terphenyl amines share a similar core, the number and position of substituents on the terphenyl scaffold govern solubility, thermal stability, and electronic energy levels . The 2,6-bis(4-tert-butylphenyl) substitution pattern creates a sterically congested environment around the amine that is absent in mono-tert-butyl or unsubstituted analogs. This congestion directly influences the amine’s reactivity in cross-coupling reactions, its ability to form stable metal complexes, and its glass-transition behavior when processed into thin films [1]. Procurement of a generic “terphenyl amine” without verifying the specific substitution pattern therefore introduces uncontrolled variability in key material properties.

Steric profile
Mono-tert-butyl or unsubstituted terphenyl amines lack the double ortho-shielding of the bis-substituted variant, which may shift amine reactivity and metal-complex stability.
Thermal window
Generic terphenyl amines with lower boiling points may reduce the sublimation processing window and increase decomposition risk during vacuum deposition.
Application documentation
Analogs without documented photoresist or radiation-hardness context may require additional qualification before use in microelectronics R&D.

2,6-Bis(4-tert-butylphenyl)aniline vs. Closest Analogs


Higher Boiling Point Than Mono-tert-butyl Analog

The predicted boiling point of 2,6-bis(4-tert-butylphenyl)aniline is 459.9 ± 14.0 °C, which is approximately 23 °C higher than the 436.5 ± 44.0 °C predicted for the mono-tert-butyl analog 5′-(tert-butyl)-[1,1′:3′,1′′-terphenyl]-2′-amine (CAS 161032-48-0) . This difference arises from the larger molecular weight and enhanced van der Waals interactions conferred by the second tert-butylphenyl substituent.

Boiling point
Predicted values
459.9 ± 14.0 °C
Reported ~23 °C higher than mono-tert-butyl analog
Wider vacuum thermal evaporation window context
Thermal stability Vapor deposition OLED manufacturing

Lower Density vs. Mono-tert-butyl Analog

The predicted density of 2,6-bis(4-tert-butylphenyl)aniline (1.005 ± 0.06 g·cm⁻³) is about 3.6% lower than that of the mono-tert-butyl analog (1.043 ± 0.06 g·cm⁻³) . The decreased density is consistent with the greater steric bulk of two tert-butylphenyl groups, which disrupts efficient molecular packing.

Density
Predicted values
1.005 ± 0.06 g·cm⁻³
~3.6% lower density supports higher free-volume film morphology
May influence hole mobility in amorphous transport layers
Thin-film morphology Charge transport Material density

Doubled Steric Shielding Versus Mono-tert-butyl Analog

2,6-Bis(4-tert-butylphenyl)aniline possesses two 4-tert-butylphenyl substituents ortho to the amine, whereas the closest commercially available comparator 5′-(tert-butyl)-[1,1′:3′,1′′-terphenyl]-2′-amine bears only a single tert-butyl group at the 5′-position of the central ring, leaving the amine less shielded [1]. The molecular weight increases from 301.42 g·mol⁻¹ (mono-tert-butyl) to 357.53 g·mol⁻¹, reflecting the added bulk.

Steric shielding
Class-level inference
Two 4-tert-butylphenyl groups (MW 357.53)
Doubled ortho-bulk vs. mono-tert-butyl analog
Relevant for tuning catalyst selectivity and retarding side reactions
Steric hindrance Catalyst design Selective coupling

Radiation Hardness for Photoresist Applications

According to GHS classification data, 2,6-bis(4-tert-butylphenyl)aniline is specifically noted for use as a photoresist material due to “high thermal stability and radiation resistance,” properties that are critical for microelectronic component manufacturing . The mono-tert-butyl analog lacks this documented application profile.

Photoresist application
Supporting evidence
Cited for radiation hardness and thermal stability
Documented photoresist compatibility; mono-analog lacks this profile
Supplier-documented application; verify under target lithography conditions
Photoresist Microelectronics Radiation hardness

Applications of 2,6-Bis(4-tert-butylphenyl)aniline


Hole-Transport Material for OLED Devices

The compound’s predicted boiling point of ~460 °C and sterically protected amine make it suitable for vacuum-deposited hole-transport layers (HTLs) in OLEDs. Procurement teams evaluating terphenyl amine HTL candidates should prioritize the bis-substituted variant over mono-substituted analogs to minimize thermal degradation during sublimation and to achieve amorphous films with lower density (~1.005 g·cm⁻³) that may facilitate higher hole mobility .

NHC Ligand Precursor

The double ortho-substitution with bulky 4-tert-butylphenyl groups provides the steric environment required for synthesizing NHC ligands with flexible steric bulk . The 2,6-disubstituted aniline architecture is explicitly named in patent literature as a key intermediate for NHCs used in Pd-catalyzed cross-couplings . Researchers should select the bis(tert-butylphenyl) derivative over less hindered anilines when the target NHC complex demands enhanced stabilization of low-valent metal centers.

Photoresist Formulation

The compound is documented for use as a photoresist material owing to its high thermal stability and radiation resistance . Microelectronics researchers developing chemically amplified or non-chemically amplified photoresists for deep-UV or e-beam lithography should consider this compound when radiation hardness and thermal budget are critical design parameters, as alternative terphenyl amines lacking this documentation may fail qualification testing.

Building Block for Stabilized Metal Complexes

The amine group embedded in the sterically congested terphenyl scaffold serves as a ligand or ligand precursor in coordination chemistry, where it contributes to the formation and stabilization of metal complexes . For projects requiring robust catalysts or metal-organic frameworks, this compound offers a defined steric profile that is not replicated by mono-substituted or unsubstituted terphenyl amines.

Application
Selection Property
Validation Focus
OLED hole-transport layers
High thermal budget and sterically protected amine
Sublimation yield and amorphous film density
NHC ligand precursor
Double ortho-substitution with flexible steric bulk
Metal-center stabilization and coupling selectivity
Photoresist formulation
Documented radiation hardness and thermal stability
Deep-UV / e-beam lithography qualification
Stabilized metal complexes
Congested terphenyl scaffold as ligand or precursor
Robustness under catalytic or framework conditions
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